molecular formula C16H14F3N3O2S B4638181 4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol

4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B4638181
M. Wt: 369.4 g/mol
InChI Key: ZYZQSFDFDDBPBH-UHFFFAOYSA-N
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Description

4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions. This reaction is followed by acidification with acetic acid to yield the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furan moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole and furan rings.

    Substitution: Various substituted triazole and furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and furan moieties. These interactions can lead to the inhibition of specific biological pathways, resulting in its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its bioactivity and make it a valuable compound for further research and development.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-[1-[3-(trifluoromethyl)phenoxy]ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10(24-12-5-2-4-11(8-12)16(17,18)19)14-20-21-15(25)22(14)9-13-6-3-7-23-13/h2-8,10H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQSFDFDDBPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC2=CC=CO2)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol

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